molecular formula C23H28N6O2 B2829216 7-butyl-8-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methyl-1-phenethyl-1H-purine-2,6(3H,7H)-dione CAS No. 1013992-34-1

7-butyl-8-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methyl-1-phenethyl-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2829216
CAS No.: 1013992-34-1
M. Wt: 420.517
InChI Key: WGUDJFYCJAHTBU-UHFFFAOYSA-N
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Description

7-butyl-8-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methyl-1-phenethyl-1H-purine-2,6(3H,7H)-dione is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-butyl-8-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methyl-1-phenethyl-1H-purine-2,6(3H,7H)-dione typically involves multi-step organic reactions. The process begins with the preparation of the purine core, followed by the introduction of the butyl, pyrazolyl, and phenethyl groups through various substitution reactions. Key steps include:

    Formation of the Purine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Alkylation: Introduction of the butyl group via alkylation reactions using butyl halides.

    Pyrazole Introduction: The pyrazolyl group is introduced through a condensation reaction with 3,5-dimethyl-1H-pyrazole.

    Phenethyl Substitution: The phenethyl group is added through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

7-butyl-8-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methyl-1-phenethyl-1H-purine-2,6(3H,7H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halides, nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, the compound may be investigated for its potential as a bioactive molecule. Its interactions with biological targets can provide insights into its mechanism of action and therapeutic potential.

Medicine

In medicinal chemistry, 7-butyl-8-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methyl-1-phenethyl-1H-purine-2,6(3H,7H)-dione could be explored for its potential as a drug candidate. Its structure suggests possible activity against various biological targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 7-butyl-8-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methyl-1-phenethyl-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Caffeine: A well-known purine derivative with stimulant properties.

    Theophylline: Another purine derivative used in the treatment of respiratory diseases.

    Allopurinol: A purine analog used to treat gout by inhibiting xanthine oxidase.

Uniqueness

What sets 7-butyl-8-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methyl-1-phenethyl-1H-purine-2,6(3H,7H)-dione apart is its unique combination of functional groups, which may confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development.

Properties

IUPAC Name

7-butyl-8-(3,5-dimethylpyrazol-1-yl)-3-methyl-1-(2-phenylethyl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N6O2/c1-5-6-13-27-19-20(24-22(27)29-17(3)15-16(2)25-29)26(4)23(31)28(21(19)30)14-12-18-10-8-7-9-11-18/h7-11,15H,5-6,12-14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGUDJFYCJAHTBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C2=C(N=C1N3C(=CC(=N3)C)C)N(C(=O)N(C2=O)CCC4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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